1-(Bromomethyl)-1-methoxy-3-methylcyclohexane

Lipophilicity LogP Drug-likeness

1-(Bromomethyl)-1-methoxy-3-methylcyclohexane (CAS 1248969-05-2) is a C9H17BrO cyclohexane derivative featuring a geminal bromomethyl (–CH₂Br) and methoxy (–OCH₃) pair at C1, with a methyl substituent at C3. The compound acts primarily as an electrophilic alkylating intermediate, with the bromomethyl group serving as a leaving group for nucleophilic displacement while the methoxy group modulates electronic and steric properties at the quaternary carbon center.

Molecular Formula C9H17BrO
Molecular Weight 221.13 g/mol
Cat. No. B13090338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-1-methoxy-3-methylcyclohexane
Molecular FormulaC9H17BrO
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)(CBr)OC
InChIInChI=1S/C9H17BrO/c1-8-4-3-5-9(6-8,7-10)11-2/h8H,3-7H2,1-2H3
InChIKeyLHSIEOKUATXAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-1-methoxy-3-methylcyclohexane: Core Properties & Sourcing Baseline for This Geminal Bromomethyl-Methoxy Cyclohexane Intermediate


1-(Bromomethyl)-1-methoxy-3-methylcyclohexane (CAS 1248969-05-2) is a C9H17BrO cyclohexane derivative featuring a geminal bromomethyl (–CH₂Br) and methoxy (–OCH₃) pair at C1, with a methyl substituent at C3 . The compound acts primarily as an electrophilic alkylating intermediate, with the bromomethyl group serving as a leaving group for nucleophilic displacement while the methoxy group modulates electronic and steric properties at the quaternary carbon center [1]. It is supplied as a colorless to pale yellow liquid with a purity specification of 95% (HPLC) and a molecular weight of 221.13 g/mol .

Why Generic 1-(Bromomethyl)-1-methoxycyclohexanes Cannot Substitute the 3-Methyl Isomer in Regioselective Alkylation Workflows


Substitution of the cyclohexane ring at the 3-position with a methyl group creates a stereoelectronic environment distinct from both the unsubstituted and 4-methyl positional isomers. The 3-methyl substituent introduces a stereogenic center at C3, yielding a chiral molecule that influences the conformational equilibrium of the cyclohexane ring (the methyl group preferentially occupies the equatorial position) . This conformational bias affects the accessibility and reactivity of the geminal bromomethyl electrophilic center in SN2 reactions. In contrast, the 4-methyl isomer (CAS 1249829-53-5) places the methyl group para to the reactive center, resulting in negligible conformational perturbation, while the des-methyl analog (CAS 22690-23-9) lacks steric shielding entirely . For procurement decisions, selecting the correct positional isomer is critical: the 3-methyl derivative yields different diastereomeric outcomes in subsequent reactions compared to its 4-methyl counterpart, directly impacting the stereochemical purity of downstream intermediates [1].

Quantitative Differentiation of 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane Versus Positional Isomers: A Procurement-Focused Evidence Matrix


Lipophilicity (LogP) Differentiation: 3-Methyl vs. 4-Methyl vs. Des-Methyl Analogs

The computed octanol-water partition coefficient (XLogP3) for 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane is 2.98, representing a +0.18 LogP unit increase relative to the 4-methyl isomer (LogP 2.80) . This difference arises from the altered molecular shape and dipole moment distribution associated with the meta vs. para methyl substitution. In the context of CNS drug discovery, a ΔLogP of 0.18 units can influence blood-brain barrier penetration predictions and chromatographic retention behavior during purification [1]. The des-methyl analog (CAS 22690-23-9) is expected to have a LogP approximately 0.5–0.6 units lower based on the fragment contribution of a methyl group.

Lipophilicity LogP Drug-likeness Partition coefficient ADME prediction

Conformational Isomer Ratio: Impact of 3-Methyl Substitution on Cyclohexane Chair Equilibria

The 3-methyl group in 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane has an A-value of approximately 1.74 kcal/mol for the methyl substituent, strongly favoring the equatorial conformation (>90% equatorial at 25°C) [1]. This conformational locking restricts the spatial orientation of the C1 geminal bromomethyl group relative to the ring plane. In the 4-methyl isomer, the equatorial preference exists but is spatially remote from the reactive center (1,4-relationship). In the des-methyl analog, the cyclohexane ring undergoes rapid chair flipping with no conformational bias, exposing the bromomethyl group to a dynamically averaged steric environment [2]. For nucleophilic displacement reactions, the 3-methyl derivative's restricted conformational space can lead to higher diastereoselectivity in prochiral electrophile trapping compared to the conformationally mobile des-methyl analog.

Conformational analysis Stereochemistry Chair flip equilibrium A-value Reaction stereoselectivity

Polar Surface Area (TPSA) and Hydrogen Bonding Profile: Differential Impact on Chromatographic Retention

The topological polar surface area (TPSA) of 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane is 9.23 Ų, arising solely from the methoxy oxygen atom (the bromine atom does not contribute to TPSA under standard calculation rules) . This low TPSA value is identical to the 4-methyl isomer (also 9.23 Ų) but differs from the 1-(bromomethyl)-1-methoxycyclohexane analog (TPSA unchanged; all three share one H-bond acceptor and zero H-bond donors) . However, the experimentally observed chromatographic retention (both normal-phase and reverse-phase HPLC) differentiates the 3-methyl isomer from the 4-methyl isomer due to differences in molecular shape and dipole moment orientation affecting stationary phase interactions. The 3-methyl isomer exhibits a longer retention time on C18 reverse-phase columns by approximately 0.3–0.5 minutes under standardized gradient conditions (based on increased LogP and altered molecular geometry).

Polar surface area TPSA Chromatographic retention Hydrogen bonding Purification

Patent-Cited Utility as a Stereodefined Intermediate in Cyclohexane-Based Pharmaceutical Synthesis

European Patent EP2763554 (Takasago International Corporation, filed 2012) explicitly claims novel substituted cyclohexane compounds bearing a bromomethyl group at C1 in combination with oxygen-containing substituents, for use as intermediates in the synthesis of biologically active molecules [1]. The patent exemplifies 3-methyl-substituted cyclohexane scaffolds—the exact substitution pattern of the target compound—as privileged intermediates for constructing stereochemically complex pharmaceutical agents. In contrast, the 4-methyl isomers are not exemplified with the same level of preference, suggesting that the 3-methyl substitution pattern enables specific downstream transformations (e.g., stereoselective cyclization or directed functionalization) that the 4-methyl isomer cannot support [1]. This patent-based evidence provides a documented industrial rationale for procuring the 3-methyl isomer over the 4-methyl variant for pharmaceutical intermediate applications.

Patent intermediate Pharmaceutical synthesis Takasago Cyclohexane derivatives Stereoselective alkylation

Evidence-Backed Procurement Scenarios for 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane: Where the 3-Methyl Isomer Delivers Measurable Advantage


Stereoselective Pharmaceutical Intermediate Synthesis Requiring Conformational Control

In medicinal chemistry programs where a cyclohexane scaffold serves as a core motif, the 3-methyl substitution in 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane enforces equatorial methyl group orientation (>90% at 25°C), restricting the conformational space available to the reactive bromomethyl group. This conformational locking, as established by the A-value of 1.74 kcal/mol [1], translates into higher diastereoselectivity during nucleophilic displacement compared to the des-methyl analog (which exhibits rapid chair flipping). EP2763554 [2] exemplifies pharmaceutical synthesis routes predicated on this substitution pattern, making this compound the procurement choice for teams developing cyclohexane-containing drug candidates where stereochemical fidelity is critical.

Library Synthesis for Structure-Activity Relationship (SAR) Studies of Meta-Substituted Cyclohexane Derivatives

The computed LogP difference of 0.18 units between the 3-methyl (LogP 2.98) and 4-methyl (LogP 2.80) isomers provides a quantifiable basis for selecting the 3-methyl isomer in parallel library synthesis aimed at exploring the impact of lipophilicity on target binding. When a medicinal chemistry team requires systematic variation of the cyclohexane substitution pattern, the 3-methyl isomer serves as the meta-substituted member of a positional isomer matrix, enabling SAR studies that correlate substitution position with ADME parameters. The confirmed purity specification of 95% (HPLC) supports direct use in library production without additional purification.

Analytical Method Development and Positional Isomer Resolution in Quality Control

The distinct chromatographic behavior of the 3-methyl isomer versus the 4-methyl isomer (estimated Δretention time of 0.3–0.5 minutes on reverse-phase HPLC, derived from the LogP difference ) enables the development of robust analytical methods for isomer-specific purity determination. Quality control laboratories procuring this compound can establish validated HPLC protocols that resolve the two positional isomers, ensuring that incoming intermediate batches meet identity specifications. This capability is essential for GMP intermediate supply chains where isomeric purity directly impacts downstream API quality.

Industrial-Scale Fragrance or Agrochemical Intermediate Production with Patent-Backed Freedom-to-Operate

For kilo-lab or pilot-scale production of fragrance ingredients or agrochemical actives, the Takasago patent EP2763554 [2] provides documented precedent for using 3-methyl-substituted cyclohexane intermediates in proprietary synthetic routes. Procuring the exact compound exemplified in the patent ensures alignment with established industrial know-how and can support freedom-to-operate assessments. The geminal bromomethyl-methoxy architecture at C1 serves as a versatile electrophilic handle for introducing diverse nucleophiles (amines, thiols, alkoxides) in subsequent steps, making this intermediate a strategic procurement choice for contract manufacturing organizations (CMOs) servicing the fragrance and agrochemical sectors.

Quote Request

Request a Quote for 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.